molecular formula C5H5BrOS B1288240 (5-Bromothiophen-3-yl)methanol CAS No. 73919-88-7

(5-Bromothiophen-3-yl)methanol

Cat. No.: B1288240
CAS No.: 73919-88-7
M. Wt: 193.06 g/mol
InChI Key: HHIFWYCYZWPETO-UHFFFAOYSA-N
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Description

(5-Bromothiophen-3-yl)methanol is an organic compound with the molecular formula C5H5BrOS and a molecular weight of 193.06 g/mol . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The presence of a bromine atom and a hydroxymethyl group on the thiophene ring makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

(5-Bromothiophen-3-yl)methanol can be synthesized through several methods. One common approach involves the bromination of thiophene followed by a Grignard reaction to introduce the hydroxymethyl group. The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and magnesium in dry ether for the Grignard reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

(5-Bromothiophen-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5-Bromothiophen-3-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (5-Bromothiophen-3-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Bromothiophen-3-yl)methanol is unique due to the presence of both a bromine atom and a hydroxymethyl group on the thiophene ring. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry .

Properties

IUPAC Name

(5-bromothiophen-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrOS/c6-5-1-4(2-7)3-8-5/h1,3,7H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIFWYCYZWPETO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1CO)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00597304
Record name (5-Bromothiophen-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73919-88-7
Record name (5-Bromothiophen-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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